![molecular formula C18H19NO4 B12549773 Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- CAS No. 143677-66-1](/img/structure/B12549773.png)
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- is a complex organic compound with the molecular formula C33H29NO6 and a molecular weight of 535.586 g/mol This compound is characterized by the presence of a pentanoic acid moiety linked to a xanthene derivative, which includes an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- typically involves the reaction of a xanthene derivative with pentanoic acid under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the ester bond between the xanthene derivative and pentanoic acid . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the xanthene moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The amino group in the xanthene moiety can form hydrogen bonds and interact with various enzymes and receptors, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Pentanoic acid, 5-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-2-yl]oxy]-
- Benzenepropanoic acid, 5-[(9H-fluoren-9-ylmethoxy)carbonyl]amino] (4-methoxyphenyl)methyl]-2,4-dimethoxy-
Uniqueness
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- is unique due to its specific structure, which includes an amino group attached to the xanthene moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
143677-66-1 |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
5-[(9-amino-9H-xanthen-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C18H19NO4/c19-18-13-5-1-2-6-15(13)23-16-9-8-12(11-14(16)18)22-10-4-3-7-17(20)21/h1-2,5-6,8-9,11,18H,3-4,7,10,19H2,(H,20,21) |
InChI-Schlüssel |
MFKHSAIEZWFALN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC(=C3)OCCCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



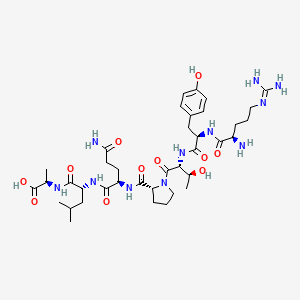


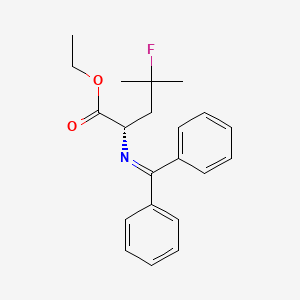

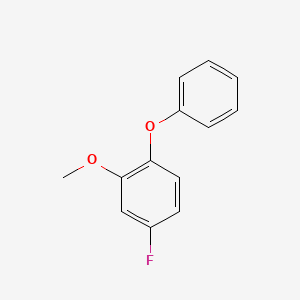
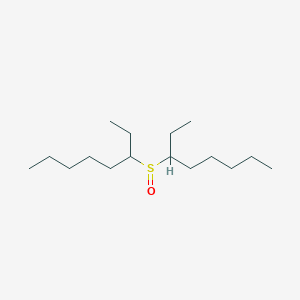
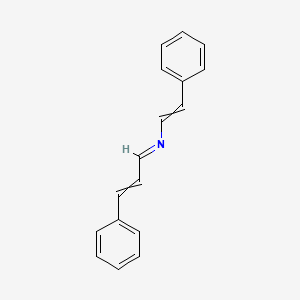
![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)

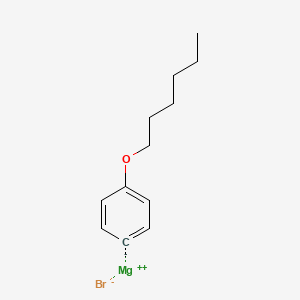
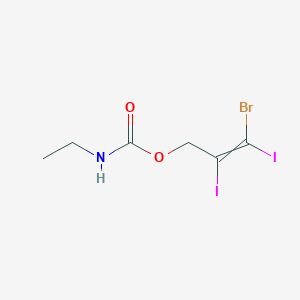
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
